
Bremelanotide Acetate
Übersicht
Beschreibung
Bremelanotidazetat ist ein synthetisches Peptidanalogon des α-Melanocyt-stimulierenden Hormons (α-MSH). Es wird hauptsächlich zur Behandlung der hypoaktiven sexuellen Verlangenstörung bei Frauen vor der Menopause eingesetzt. Bremelanotidazetat wirkt als Melanocortin-Rezeptor-Agonist und beeinflusst die an der sexuellen Reaktion und Erregung beteiligten Pfade .
Herstellungsmethoden
Die Synthese von Bremelanotidazetat beinhaltet komplexe Peptidsynthesetechniken. Eine gängige Methode ist die Fmoc-Festphasenpeptidsynthese, bei der RinkAmid-Harz als Träger verwendet wird. Der Prozess beinhaltet das sequenzielle Anfügen von Aminosäuren an das Harz, gefolgt von einer Cyclisierung, um die endgültige Peptidstruktur zu bilden . Eine andere Methode beinhaltet die Synthese von zwei Fragmenten von Bremelanotidazetat und die Verwendung von p-Hydroxymethylbenzoesäure zum Schutz. Das Endprodukt wird durch eine gegen den Uhrzeigersinn verlaufende ringbildende Synthesemethode erhalten .
Vorbereitungsmethoden
The synthesis of bremelanotide acetate involves complex peptide synthesis techniques. One common method is the Fmoc solid-phase peptide synthesis, which uses RinkAmide resin as a carrier. The process involves sequentially adding amino acids to the resin, followed by cyclization to form the final peptide structure . Another method involves synthesizing two fragments of bremelanotide and using p-hydroxymethylbenzoic acid for protection. The final product is obtained through a counter-clockwise ring-forming synthetic method .
Analyse Chemischer Reaktionen
Bremelanotidazetat durchläuft verschiedene chemische Reaktionen, hauptsächlich die Hydrolyse von Peptidbindungen. Es wirkt als Agonist mehrerer Melanocortin-Rezeptoren, darunter MC1R, MC3R, MC4R, MC5R und MC2R . Die Verbindung wird durch Hydrolysereaktionen metabolisiert, was zum Abbau des Peptids in kleinere Fragmente führt .
Wissenschaftliche Forschungsanwendungen
Treatment of Hypoactive Sexual Desire Disorder
Overview
Bremelanotide acetate is primarily indicated for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women. This condition is characterized by a persistent lack of sexual desire that causes significant distress or interpersonal difficulties.
Clinical Trials
Two pivotal Phase 3 clinical trials, known as RECONNECT studies, evaluated the safety and efficacy of bremelanotide administered subcutaneously at a dose of 1.75 mg as needed. The trials demonstrated statistically significant improvements in sexual desire and reductions in distress associated with low sexual desire:
- Study Results :
Safety Profile
The safety profile was favorable, with most adverse events being mild to moderate, including nausea and flushing .
Potential Applications in Obesity Management
Current Research
Bremelanotide is being investigated for its potential role in obesity treatment as a melanocortin 4 receptor agonist. A Phase 2 clinical study is underway to assess its safety and efficacy when co-administered with tirzepatide, a GLP-1 receptor agonist .
Mechanism of Action
The mechanism involves modulation of appetite and energy expenditure through the central nervous system's melanocortin pathways, which could lead to effective weight loss strategies for obese patients .
Other Investigated Therapeutic Uses
This compound has been explored for several other medical conditions:
- Erectile Dysfunction : Potential applications in treating erectile dysfunction have been noted due to its action on melanocortin receptors .
- Inflammatory Diseases and Hemorrhagic Shock : Research indicates possible benefits in managing inflammatory responses and conditions like hemorrhagic shock .
- Diabetic Kidney Disease : Ongoing studies are evaluating its effectiveness in diabetic kidney disease management .
- Aphthous Stomatitis and Arthritis : There are indications that bremelanotide may help in treating these conditions as well .
Summary of Clinical Findings
Application | Study Type | Key Findings | Safety Profile |
---|---|---|---|
Hypoactive Sexual Desire Disorder | Phase 3 Clinical Trials | Significant increases in sexual desire; reductions in distress (P<.001) | Mild to moderate adverse events |
Obesity | Phase 2 Clinical Study | Ongoing evaluation of safety and efficacy with tirzepatide | Not yet fully assessed |
Erectile Dysfunction | Investigational Studies | Potential efficacy noted; further studies needed | Not fully established |
Inflammatory Diseases | Preclinical Observations | Possible benefits observed; requires further investigation | Not fully established |
Wirkmechanismus
Bremelanotide acetate acts as a non-selective agonist of melanocortin receptors, primarily MC3R and MC4R, which are present in the central nervous system. The peptide initiates its action in the hypothalamus, leading to downstream effects on sexual desire and arousal . The exact mechanism by which it improves hypoactive sexual desire disorder is not fully understood, but it is believed to involve the activation of melanocortin receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Bremelanotidazetat ist anderen Melanocortin-Rezeptor-Agonisten ähnlich, wie zum Beispiel:
Melanotan II: Als aktiver Metabolit von Melanotan II fehlt Bremelanotidazetat die C-terminale Amidgruppe.
Afamelanotide (NDP-α-MSH): Ein weiteres Peptidanalogon von α-MSH, das hauptsächlich wegen seiner photoprotektiven Wirkung eingesetzt wird.
Modimelanotide und Setmelanotide: Diese Verbindungen sind ebenfalls Melanocortin-Rezeptor-Agonisten mit unterschiedlichen Selektivitätsgraden und therapeutischen Anwendungen.
Bremelanotidazetat ist in seiner spezifischen Anwendung zur Behandlung der hypoaktiven sexuellen Verlangenstörung und seinem potenziellen Einsatz bei der Behandlung von Fettleibigkeit einzigartig und unterscheidet sich damit von anderen Melanocortin-Rezeptor-Agonisten.
Biologische Aktivität
Bremelanotide acetate, a cyclic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH), is primarily recognized for its role in treating hypoactive sexual desire disorder (HSDD) in premenopausal women. This article delves into its biological activity, mechanisms of action, pharmacokinetics, safety profile, and clinical efficacy based on diverse research findings.
Bremelanotide functions as a melanocortin receptor agonist , interacting with multiple melanocortin receptors (MCRs) including MC1R, MC2R, MC3R, MC4R, and MC5R. Among these, the MC4R is particularly significant for its influence on sexual function. Activation of these receptors is believed to modulate neurotransmitter pathways associated with sexual desire and arousal:
- MC1R : Involved in pigmentation and may contribute to skin hyperpigmentation.
- MC3R : Plays a role in energy homeostasis.
- MC4R : Primarily affects sexual behavior and is expressed in the medial preoptic area (mPOA) of the hypothalamus, crucial for sexual function.
- MC5R : Less understood but implicated in various physiological processes.
The exact pathway through which bremelanotide enhances sexual desire remains unclear; however, it is hypothesized that it stimulates dopamine release in the mPOA, a region critical for sexual behavior .
Pharmacokinetics
Bremelanotide is administered via subcutaneous injection or intranasal route. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | 100% (subcutaneous) |
Time to Maximum Concentration () | 1 hour (0.5-1.0 hours) |
Maximum Concentration () | 72.8 ng/mL |
Area Under Curve () | 276 hr·ng/mL |
Half-life | 2.7 hours (1.9-4.0 hours) |
Volume of Distribution | 25.0 ± 5.8 L |
Protein Binding | 21% |
Bremelanotide is primarily eliminated via urine (64.8%) and feces (22.8%), with metabolism occurring through hydrolysis reactions typical for peptides .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of bremelanotide in improving sexual desire among women diagnosed with HSDD. The pivotal RECONNECT studies included two phase 3 trials that evaluated its safety and efficacy over a 24-week period:
- Dosage : 1.75 mg administered as needed before anticipated sexual activity.
- Results : Statistically significant improvements were observed in sexual desire scores and related distress compared to placebo.
Summary of Clinical Findings
Study Phase | Efficacy Measure | Bremelanotide Group | Placebo Group | P-value |
---|---|---|---|---|
Core Phase | Change in Sexual Desire Score | -0.35 | -0.05 | <0.001 |
Open-label Phase | Change in Distress Score | -1.7 | -0.9 | <0.001 |
In addition to improvements in sexual desire, patients reported an increase in satisfying sexual events, with more than double the percentage of satisfying events compared to placebo .
Safety Profile
Bremelanotide has a favorable safety profile, with most adverse events being mild to moderate:
- Common Side Effects : Nausea, flushing, headache.
- Serious Adverse Events : Rare; included cases like cerebrovascular accident and cholecystitis but were not conclusively linked to bremelanotide.
- Monitoring : Blood pressure changes were noted post-administration but returned to baseline within hours.
In clinical trials, treatment-emergent adverse events were reported at rates higher than placebo but generally resolved without long-term consequences .
Case Studies
Several case studies further illustrate the effects of bremelanotide:
- Case Study on Efficacy : A patient reported significant improvement in sexual desire after initiating bremelanotide therapy, leading to enhanced relationship satisfaction.
- Adverse Event Monitoring : In one instance, a patient experienced elevated liver enzymes after multiple doses; however, extensive evaluation suggested no direct link to bremelanotide use.
Eigenschaften
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N14O10.C2H4O2/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYUSRUHXFWITM-GBRHMYBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N14O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027730 | |
Record name | Bremelanotide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1085.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607799-13-2 | |
Record name | Bremelanotide acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607799132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bremelanotide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREMELANOTIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV2WI7495P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.